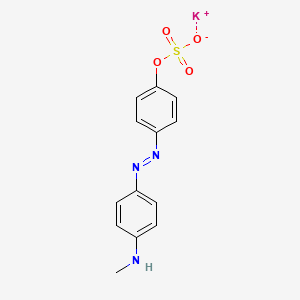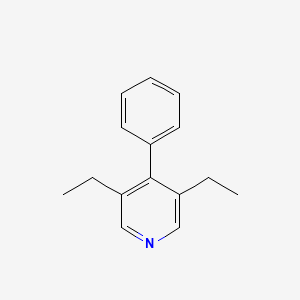
3,5-Diethyl-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-4-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of ethyl and phenyl groups at specific positions on the pyridine ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3,5-diethylpyridine with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the Grignard reagent and to promote the formation of the desired product.
Another method involves the catalytic hydrogenation of 3,5-diethyl-4-phenylpyridinium salts. This process requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also employ advanced purification techniques, such as distillation and crystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diethyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3,5-Diethyl-4-phenylpyridine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-4-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-phenylpyridine: Similar structure but with methyl groups instead of ethyl groups.
4-Phenylpyridine: Lacks the ethyl substituents at positions 3 and 5.
3,5-Diethylpyridine: Lacks the phenyl substituent at position 4.
Uniqueness
3,5-Diethyl-4-phenylpyridine is unique due to the specific arrangement of ethyl and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73669-44-0 |
|---|---|
Fórmula molecular |
C15H17N |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
3,5-diethyl-4-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-3-12-10-16-11-13(4-2)15(12)14-8-6-5-7-9-14/h5-11H,3-4H2,1-2H3 |
Clave InChI |
HPPGZEHAQZIFJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=CC(=C1C2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


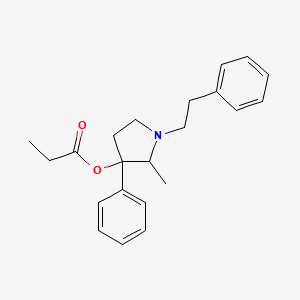

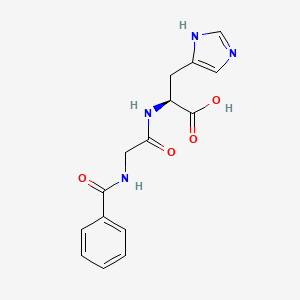

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)



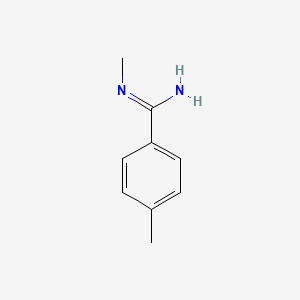
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
